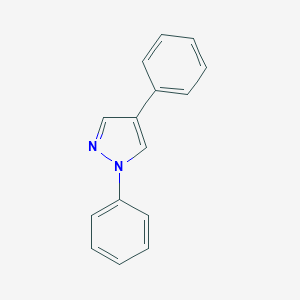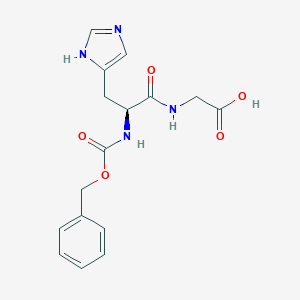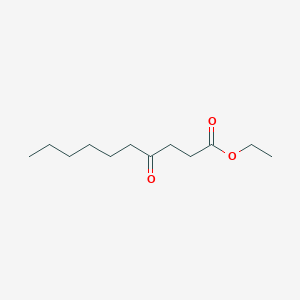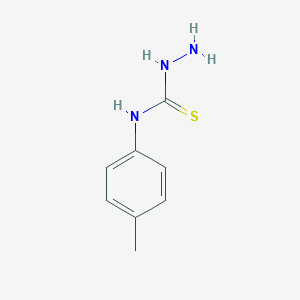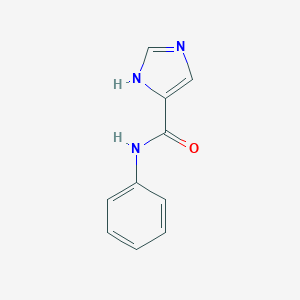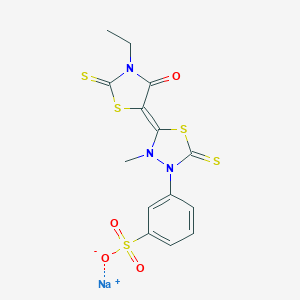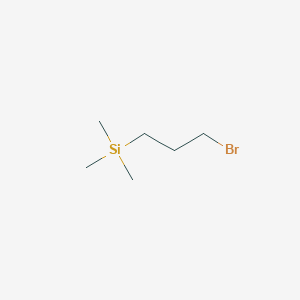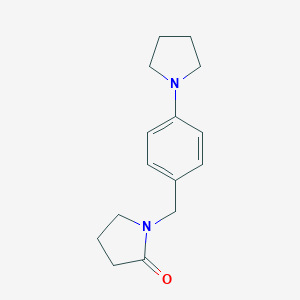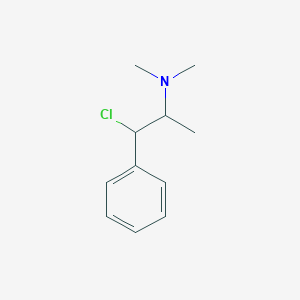
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of 1-phenyl-2-propanone with dimethylamine and hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-dimethylamino-1-phenylpropane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 1-hydroxy-2-dimethylamino-1-phenylpropane or 1-amino-2-dimethylamino-1-phenylpropane.
Oxidation: Products include corresponding oxides or ketones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-dimethylamino-1-phenylpropane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-2-phenylpropane: Similar structure but lacks the dimethylamino group.
Phenylacetone: Contains a phenyl group attached to a ketone, differing in functional groups.
Uniqueness
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine is unique due to the presence of both a chlorine atom and a dimethylamino group on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
14703-60-7 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
1-chloro-N,N-dimethyl-1-phenylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-9(13(2)3)11(12)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI Key |
TWGWDHNDNBNXBL-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


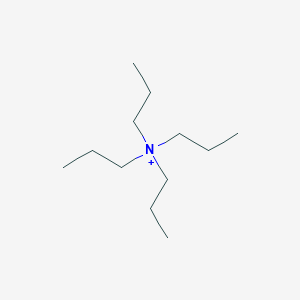
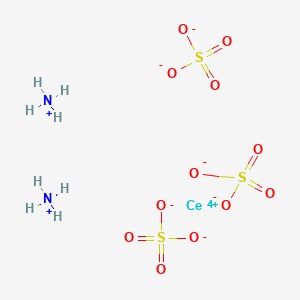
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)

